molecular formula C23H17Cl2F3N2O4S B2891608 Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- CAS No. 2438637-61-5

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-

Cat. No. B2891608
CAS RN: 2438637-61-5
M. Wt: 545.35
InChI Key: SPAYLOCXFWJEBL-UHFFFAOYSA-N
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Description

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They are characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .


Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The geometric structure of the isoindoline-1,3-dione and its theoretical compound (from molecular modeling) were analyzed and compared, finding a close correlation . The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .


Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been suggested . This reaction can lead to acyclic ring-opening products and a number of cyclic products .


Physical And Chemical Properties Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . It consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle .

Mechanism of Action

The isoindoline-1,3-dione exerts a good competitive inhibition on AChE (Ki = 0.33–0.93 mM; 95% confidence interval) and has very low acute toxicity (LD50 > 1600 mg/kg) compared to the AChE inhibitors currently approved for clinical use .

Safety and Hazards

The isoindoline-1,3-dione has very low acute toxicity (LD50 > 1600 mg/kg), making it safer compared to the AChE inhibitors currently approved for clinical use .

Future Directions

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

properties

CAS RN

2438637-61-5

Molecular Formula

C23H17Cl2F3N2O4S

Molecular Weight

545.35

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31)

InChI Key

SPAYLOCXFWJEBL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC

solubility

not available

Origin of Product

United States

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